5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride is a chemical compound belonging to the pyrazolo[3,4-c]pyridine family, which is characterized by a bicyclic structure comprising a pyrazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarities to purine bases, which are critical in various biochemical processes.
The compound is classified as a heterocyclic aromatic compound with the following identifiers:
It is primarily sourced from chemical suppliers and research institutions focusing on synthetic organic chemistry and drug discovery .
The synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves several methods, including:
The synthesis often employs methods such as:
These methods allow for the introduction of various substituents on the pyrazolo[3,4-c]pyridine scaffold, enhancing its biological activity and specificity .
The molecular structure of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride features:
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride participates in various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these transformations .
The mechanism of action for 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with biological targets, such as enzymes or receptors. Its structural similarity to purines suggests that it may inhibit or modulate pathways involving nucleic acids.
Research indicates that this compound may exhibit activity against specific kinases or other proteins involved in cell signaling pathways. Studies have shown that certain derivatives can influence cellular processes like proliferation and apoptosis in cancer cell lines .
Relevant analyses include thermal stability assessments and solubility tests to evaluate its behavior under various conditions .
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride has several applications in scientific research:
The classical Huisgen indazole synthesis, initially adapted for pyrazolo[3,4-c]pyridines by Chapman and Hurst, involves thermal cyclization of ortho-substituted pyridines with hydrazines. This method historically suffered from limitations such as poor regioselectivity, low yields (typically <50%), and limited scalability due to harsh reaction conditions and purification challenges [5] [8]. Modern adaptations address these issues by employing co-solvent systems. For instance, using dichloroethane (DCE) as a co-solvent facilitates the isolation of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediates without chromatography, improving overall yield to >80% after deacetylation (Scheme 1) [5]. Subsequent deprotection with sodium methoxide in methanol efficiently generates the free heterocyclic scaffold under mild conditions.
Alternative routes circumvent Huisgen limitations entirely. A scalable approach starts with commercially available 2-bromo-5-fluoropyridine. Regioselective lithiation at C4 using Lithium Diisopropylamide (LDA) at −78°C, followed by acetaldehyde quenching, yields 1-(2-bromo-5-fluoro-4-pyridinyl)ethanol (86%). Oxidation with manganese dioxide provides the ketone intermediate, and cyclization with hydrazine in ethylene glycol at 120°C delivers the core pyrazolo[3,4-c]pyridine scaffold in 99% yield (Scheme 2) [1]. This method’s robustness is demonstrated by successful scale-up to >250 g.
Table 1: Comparison of Pyrazolo[3,4-c]pyridine Core Synthesis Methods
Method | Starting Material | Key Conditions | Yield (%) | Scalability |
---|---|---|---|---|
Huisgen Cyclization | ortho-Substituted pyridine | DCE co-solvent, NaOMe/MeOH | >80 | Moderate |
Lithiation/Cyclization | 2-Bromo-5-fluoropyridine | LDA, hydrazine/ethylene glycol | 99 | Excellent (>250 g) |
Nitrosation/Cyclization | 4-Aminopyrazole derivative | NaNO₂/AcOH, 20°C | 59 | Limited |
Bromination at C5 is achieved via two primary strategies: direct halogen retention during core synthesis or late-stage functionalization. The first approach leverages halogenated pyridine precursors, where the bromine atom remains inert during cyclization. For example, 2-bromo-5-fluoropyridine serves as a direct precursor, with the C2-bromine retained at the C5 position in the final heterocycle after hydrazine cyclization [1]. This method ensures regiochemical fidelity but requires access to specialized precursors.
Late-stage bromination employs electrophilic or diazotization methods. A significant route involves diazotization of 5-amino precursors using sodium nitrite in acetic acid (Equation 1):
4-Amino-1H-pyrazolo[3,4-c]pyridine (27) + NaNO₂ + AcOH → 5-Bromo-1H-pyrazolo[3,4-c]pyridine (28)
This reaction proceeds at room temperature for 12–16 hours, yielding 59% after silica gel chromatography (0–50% ethyl acetate/hexanes) [2]. Regioselectivity is controlled by the inherent electronics of the pyrazolo[3,4-c]pyridine ring, with C5 being the most electron-deficient carbon.
Table 2: Bromination Methods for C-5 Functionalization
Strategy | Reagent/Conditions | Regioselectivity Control | Yield (%) | Purity Handling |
---|---|---|---|---|
Direct Retention | 2-Bromo-5-fluoropyridine | Inherent precursor design | 99 | High (no purification needed) |
Diazotization | NaNO₂/AcOH, 20°C | Electron deficiency at C5 | 59 | Chromatography required |
Bromine retention during downstream functionalization is crucial for drug discovery. The bromo group’s stability under cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) allows diversification. For instance, iridium-catalyzed C–H borylation at C3 occurs cleanly without bromine displacement, enabling sequential functionalization (Scheme 3) [5].
Hydrochloride salt formation enhances the crystallinity, stability, and solubility of 5-bromo-1H-pyrazolo[3,4-c]pyridine. Protonation targets the pyridine-like nitrogen (N4) due to its greater basicity compared to the pyrrole-type nitrogen in the pyrazole ring [7]. The optimal protocol involves dissolving the free base in anhydrous ethanol and treating it with 1.0–1.2 equivalents of hydrochloric acid (2–4 M in dioxane or diethyl ether) at 0–5°C. After stirring for 1–2 hours, the precipitate is isolated via filtration, washed with cold ethanol, and dried in vacuo to yield the hydrochloride salt as a crystalline solid [1] [5].
Purification challenges arise from residual solvents or acid co-products. Recrystallization from ethanol/water mixtures (9:1) eliminates these impurities, yielding pharmaceutical-grade material (>99% purity by HPLC). Critical process parameters include:
Salt formation efficiency is confirmed by elemental analysis and spectroscopic methods. The hydrochloride salt exhibits a characteristic downfield shift of the C7 proton (δ 8.85–8.90 ppm) in ¹H NMR (CDCl₃) due to N4 protonation [2]. Final products are stored under anhydrous argon at −20°C to prevent deliquescence.
Table 3: Hydrochloride Salt Characterization Data
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point | 152–154°C | 278–280°C (dec.) | Differential Scanning Calorimetry |
¹H NMR (C7-H) | δ 8.72–8.75 ppm | δ 8.85–8.90 ppm | 300 MHz, CDCl₃ |
Solubility (H₂O) | <0.1 mg/mL | >50 mg/mL | USP Method <1059> |
Scalable processes employ continuous crystallization reactors with in situ pH monitoring to ensure consistent stoichiometry. This method achieves >95% yield with residual solvents <300 ppm (ICH Q3C compliance) [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: